molecular formula C15H9ClO3 B2949828 (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 1234351-74-6

(2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2949828
CAS No.: 1234351-74-6
M. Wt: 272.68
InChI Key: JRUSQMJYCWZQOD-AUWJEWJLSA-N
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Description

The compound (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a 2-chlorobenzylidene substituent at the C2 position and a hydroxyl group at C6. Its Z-configuration is critical for maintaining planar geometry, enabling π-π stacking interactions and hydrogen bonding. The molecular formula is C₁₅H₉ClO₃ (average mass: 272.68 g/mol), with key structural features contributing to its physicochemical and biological properties .

Properties

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUSQMJYCWZQOD-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉ClO₃, with a molecular weight of 272.68 g/mol. The compound features a benzofuran ring system substituted with a chlorobenzylidene moiety and a hydroxyl group, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis
Study BMCF-720Cell Cycle Arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. In a carrageenan-induced paw edema model, it exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of carboxylesterases, which play a role in drug metabolism and detoxification.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated that treatment significantly reduced paw swelling and cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chlorinated Derivatives
  • (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Molecular formula: C₁₅H₈Cl₂O₃ (average mass: 307.13 g/mol). The 2,4-dichloro substitution increases lipophilicity compared to the mono-chloro parent compound. This may enhance membrane permeability but reduce aqueous solubility. Biological relevance: Dichlorinated analogs often exhibit stronger inhibitory activity due to enhanced electron-withdrawing effects, though specific data for this compound are unavailable .
  • (2Z)-5,7-Dibromo-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Molecular formula: C₁₅H₈Br₂ClO₃ (m/z: 395.80 [M⁺]). Physical properties: Melting point (193–194°C) is lower than hydroxyl-rich analogs, suggesting reduced crystallinity .
Fluorinated Derivatives
  • (2Z)-2-(2-Chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (SR-F-125; ):
    • Key spectral data :
  • ¹H NMR (DMSO-d₆): δ 7.73–7.67 (d, J = 8.0 Hz, 1H; aromatic proton).
  • HRMS: [M-H]⁻ = 289.0077 (calc. 289.0073).
  • (2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one ():

    • A methyl group at C7 and fluorine at C2’ creates a sterically hindered structure.
    • Commercial status : Discontinued (), possibly due to synthesis challenges or stability issues.

Methoxy- and Alkoxy-Substituted Derivatives

  • (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Molecular formula: C₁₇H₁₄O₅ (average mass: 298.29 g/mol).
  • (2Z)-2-(2-Ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ():

    • The ethoxy group introduces greater lipophilicity than methoxy, affecting pharmacokinetic properties.

Hydroxy-Substituted Derivatives

  • (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y; ):
    • Physical properties : High melting point (254.9–255.5°C) due to intermolecular hydrogen bonding from dual hydroxyl groups.
    • Spectral data : ¹H NMR shows a deshielded hydroxyl proton at δ 11.14 (s, 1H) .

Brominated and Mixed Halogen Derivatives

  • (2Z)-2-(2-Bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ():
    • Bromine’s larger atomic radius compared to chlorine may sterically hinder interactions with biological targets.

Structure-Activity Relationship (SAR) Trends

  • Electron-withdrawing groups (Cl, F, Br) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
  • Electron-donating groups (OH, OMe) : Improve solubility but may reduce membrane permeability .
  • Steric effects : Bulky substituents (e.g., Br, ethoxy) can hinder target engagement or alter crystallinity .

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